molecular formula C10H10O7S B12534989 Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate CAS No. 651705-81-6

Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate

Cat. No.: B12534989
CAS No.: 651705-81-6
M. Wt: 274.25 g/mol
InChI Key: FAMHVGCNAFMKMZ-UHFFFAOYSA-N
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Description

Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate is an organic compound with the molecular formula C10H10O7S It is a derivative of cinnamic acid, featuring a sulfooxy group and a hydroxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate typically involves the esterification of 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding propanoate.

    Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-[3-oxo-4-(sulfooxy)phenyl]prop-2-enoate.

    Reduction: Formation of Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of the hydroxy group.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate exerts its effects involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the sulfooxy group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations that enhance its activity or lead to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[3-hydroxy-4-methoxyphenyl]prop-2-enoate: Similar structure but with a methoxy group instead of a sulfooxy group.

    Methyl 3-[3-hydroxy-4-nitrophenyl]prop-2-enoate: Contains a nitro group instead of a sulfooxy group.

    Methyl 3-[3-hydroxy-4-chlorophenyl]prop-2-enoate: Features a chloro group in place of the sulfooxy group.

Uniqueness

Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate is unique due to the presence of the sulfooxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility in water and its ability to participate in specific biochemical interactions, making it a valuable compound for various applications.

Properties

CAS No.

651705-81-6

Molecular Formula

C10H10O7S

Molecular Weight

274.25 g/mol

IUPAC Name

methyl 3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoate

InChI

InChI=1S/C10H10O7S/c1-16-10(12)5-3-7-2-4-9(8(11)6-7)17-18(13,14)15/h2-6,11H,1H3,(H,13,14,15)

InChI Key

FAMHVGCNAFMKMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)OS(=O)(=O)O)O

Origin of Product

United States

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